3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a pyrrolidinone ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,6-difluorophenylacetic acid with ammonia and a suitable reagent to form the pyrrolidinone ring. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and continuous flow systems to ensure efficiency and consistency. The process is optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is compared with other similar compounds, such as 3-Amino-3-(2,6-difluorophenyl)propanamide and N-(3-amino-2,6-difluorophenyl)acetamide. While these compounds share structural similarities, this compound is unique in its pyrrolidinone ring, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
3-Amino-3-(2,6-difluorophenyl)propanamide
N-(3-amino-2,6-difluorophenyl)acetamide
This comprehensive overview highlights the significance of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-2-1-3-7(12)9(6)14-5-4-8(13)10(14)15/h1-3,8H,4-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOYENTVGXAPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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